molecular formula C18H18Cl2FN3O3S B2514379 N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 712345-12-5

N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No. B2514379
M. Wt: 446.32
InChI Key: PJGWXEPEONKWOO-UHFFFAOYSA-N
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Description

Design and Synthesis Analysis

The research on N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, including the specific compound N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide, focuses on the design and synthesis of potential antipsychotic agents. These compounds are synthesized with the aim of targeting dopaminergic and serotonergic systems, which are critical in the pathophysiology of psychotic disorders. The synthesis process involves the introduction of various substituted phenyl groups to the piperazine ring, which is a common structural feature in many psychotropic drugs. The study reports that all synthesized compounds showed anti-dopaminergic and anti-serotonergic activity, with one compound, referred to as 3f, demonstrating superior antipsychotic potential .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with neurotransmitter receptors. The presence of the dichlorophenyl and fluorobenzenesulfonyl groups in the compound suggests that these moieties may play a significant role in the binding affinity and selectivity towards dopamine and serotonin receptors. The structure-affinity relationship study of similar compounds indicates that modifications to the amide bond and the alkyl chain length can significantly affect the receptor affinity, particularly for the dopamine D(4) receptor . This implies that the molecular structure of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is likely optimized for a balance between affinity and selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of amide bonds and the introduction of substituted phenyl groups to the piperazine core. The reactivity of the compound may also be influenced by the presence of electron-withdrawing groups such as the fluorobenzenesulfonyl moiety, which could affect the overall chemical stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide are not explicitly mentioned in the provided papers. However, based on the structural characteristics, it can be speculated that the compound is likely to be lipophilic due to the presence of multiple aromatic rings, which may enhance its ability to cross the blood-brain barrier. The descriptor-based similarities study mentioned in the first paper suggests that the synthesized compounds have good similarity with standard atypical antipsychotics, which often possess the ability to permeate into the central nervous system .

Scientific Research Applications

Synthesis and Biological Potentials

Antimicrobial and Anticancer Activities : Compounds related to N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide showed significant antimicrobial activity and displayed potential as leads for anticancer drug design (Mehta et al., 2019).

Pharmacological Research

Antihistaminic Activity : Benzimidazole derivatives, which share structural similarities with the compound , have been explored for their antihistaminic potential. Such studies contribute to the development of new therapeutic agents for allergic diseases due to their low toxicity (Gadhave, Vichare, & Joshi, 2012).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O3S/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGWXEPEONKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

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